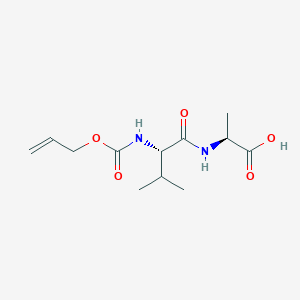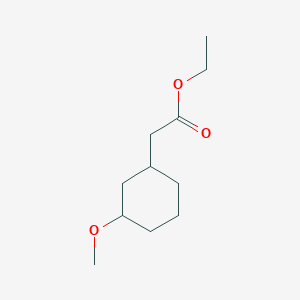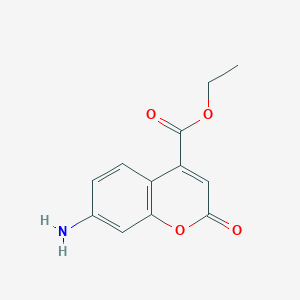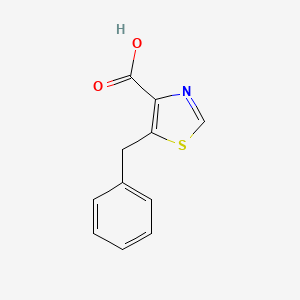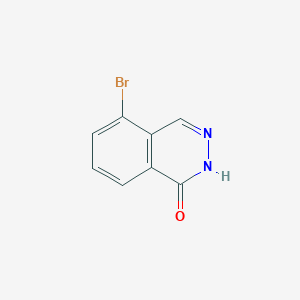
5-bromo-2H-phthalazin-1-one
Descripción general
Descripción
5-bromo-2H-phthalazin-1-one is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry . It is a part of an interesting group of pharmacologically active heterocycles .
Synthesis Analysis
Amino- and polyaminophthalazinones were synthesized by the palladium‐catalyzed amination (alkyl- and arylamines, polyamines) of 4-bromophthalazinones in good yields . The synthetic route towards the aminophthalazinones involves the direct bromination of phthalazin-1(2H)-one with potassium tribromide .Molecular Structure Analysis
The molecular structure of 5-bromo-2H-phthalazin-1-one is complex and involves the participation of nitrogen atoms in the complexation of the metal ion . The structure of biologically active phthalazine derivatives can be found in many commercial drugs .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-2H-phthalazin-1-one are complex and involve the use of palladium-catalyzed amination . The reaction of 4-bromo-2-methylphthalazin-1(2H)-one with morpholine has been investigated .Aplicaciones Científicas De Investigación
Anticancer Agent Development
5-bromo-2H-phthalazin-1-one: has been explored as a core structure for the development of novel anticancer agents. Researchers have synthesized derivatives displaying a dithiocarbamate moiety, which showed potential antiproliferative effects against various human cancer cell lines . These compounds were evaluated for their activity and selectivity, with some showing promising results in inhibiting cancer cell growth.
Drug Design and Synthesis
The phthalazin-1(2H)-one core is considered a privileged structure in drug development due to its wide spectrum of pharmacological activities . It serves as a building block for the synthesis of compounds with anticipated antitumor, antihypertensive, and anti-inflammatory properties, among others .
Enzyme Inhibition Studies
Phthalazinone derivatives have been studied for their ability to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II . These studies are crucial for understanding the mechanisms of action of potential therapeutic agents.
Molecular Docking and Apoptosis Induction
Some synthesized phthalazinone derivatives have been subjected to molecular docking studies to predict their binding affinity towards specific proteins involved in cancer progression . Additionally, these compounds have been evaluated for their ability to induce apoptosis through EGFR inhibition, providing insights into their potential as targeted anti-cancer therapies.
Pharmacokinetic and Toxicity Prediction
The drug-likeness and toxicity properties of novel phthalazinone derivatives have been predicted using computational tools like Swiss-ADME and ProTox web servers . This application is vital for early-stage drug discovery to assess the safety profile of new compounds.
Industrial Applications
While not directly related to scientific research, 5-bromo-2H-phthalazin-1-one is available for purchase as a chemical building block for industrial applications, indicating its utility in various chemical synthesis processes .
Direcciones Futuras
The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to get access to differently substituted and functionalized derivatives . This suggests that future research may focus on developing new synthetic methods and exploring the potential of 5-bromo-2H-phthalazin-1-one in drug discovery.
Mecanismo De Acción
Target of Action
5-Bromo-2H-Phthalazin-1-One, also known as 5-Bromophthalazin-1(2H)-One, has been found to interact with several targets. It has been shown to have significant anti-proliferative activity against human epithelial cell lines . The compound has been identified as a potent inhibitor of BRD4 , a protein that plays a crucial role in the progression of the cell cycle and apoptosis . It also interacts with p38 mitogen-activated protein kinase (MAPK) and topoisomerase II , enzymes involved in cell cycle and cellular proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits BRD4, which results in the modulation of the expression of crucial genes involved in cell cycle progression and apoptosis . The compound’s interaction with p38 MAPK and topoisomerase II also affects their function, thereby influencing cell cycle and cellular proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. Its inhibition of BRD4 can lead to changes in the cell cycle and apoptosis pathways . Furthermore, its interaction with p38 MAPK and topoisomerase II can affect pathways related to cell cycle and cellular proliferation .
Pharmacokinetics
The optimization of pharmacokinetic properties is a crucial step in the development of drug candidates .
Result of Action
The compound’s action results in significant anti-proliferative activity against human epithelial cell lines . It modulates the expression of crucial genes involved in cell cycle progression and apoptosis . It also inhibits key enzymes involved in cell cycle and cellular proliferation .
Propiedades
IUPAC Name |
5-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAACMNYIMGXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1433204-06-8 | |
| Record name | 5-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)
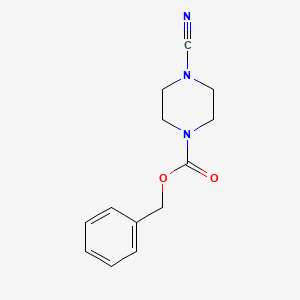
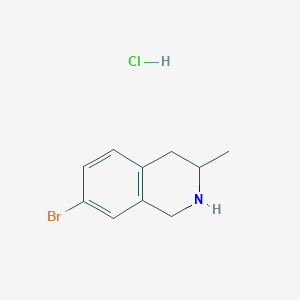

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

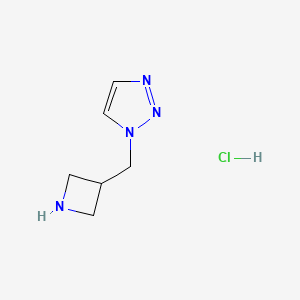

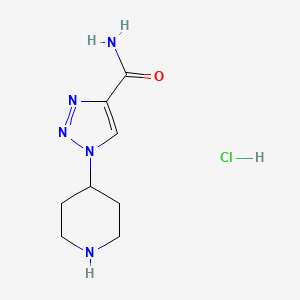
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
